molecular formula C22H21NO7 B10785043 Cetocycline CAS No. 53228-00-5

Cetocycline

Cat. No.: B10785043
CAS No.: 53228-00-5
M. Wt: 411.4 g/mol
InChI Key: LUYXWZOOMKBUMB-ONJZCGHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cetocycline is synthesized through a series of chemical reactions starting from tetracycline. The synthetic route involves the modification of the tetracycline structure to enhance its antibacterial properties. The key steps include acetylation, hydroxylation, and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure liquid extraction and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cetocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .

Scientific Research Applications

Cetocycline has a wide range of scientific research applications, including:

Mechanism of Action

Cetocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This mechanism is different from that of tetracycline, making this compound effective against tetracycline-resistant bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cetocycline

This compound is unique due to its effectiveness against tetracycline-resistant bacteria and its distinct mechanism of action. Its high lipid solubility and strong binding to bacterial ribosomes make it a valuable compound in the fight against multi-resistant pathogens .

Properties

CAS No.

53228-00-5

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1

InChI Key

LUYXWZOOMKBUMB-ONJZCGHCSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Origin of Product

United States

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